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Compound of Interest

Compound Name: 2-Methoxy-3-nitrobenzamide

Cat. No.: B2888476 Get Quote

Introduction: The Versatility of a Substituted Benzamide
2-Methoxy-3-nitrobenzamide is a highly functionalized aromatic compound that serves as a

pivotal intermediate in the multi-step synthesis of complex organic molecules. Its strategic

substitution pattern—featuring a methoxy group, a nitro group, and a primary amide—offers a

rich platform for sequential and selective chemical transformations. The ortho-methoxy group

influences the electronic properties of the benzene ring, while the nitro and amide

functionalities provide orthogonal handles for reduction and coupling reactions, respectively.

This unique arrangement makes it an invaluable building block, particularly in the synthesis of

targeted therapeutics in modern drug discovery.

The primary application of 2-Methoxy-3-nitrobenzamide, and the focus of these notes, is its

role as a precursor to key amine intermediates required for the synthesis of Poly(ADP-ribose)

polymerase (PARP) inhibitors.[1][2] PARP inhibitors are a class of targeted cancer therapies

that exploit deficiencies in DNA repair pathways, a concept known as synthetic lethality, to

selectively kill cancer cells, especially those with BRCA mutations.[2][3][4] The blockbuster

drug Olaparib is a prime example where intermediates derived from this molecule are critical

for constructing the final active pharmaceutical ingredient (API).[1][5][6][7]
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A thorough understanding of the starting material's properties is fundamental to successful

process development and scale-up.

Property Value

IUPAC Name 2-Methoxy-3-nitrobenzamide

CAS Number 722538-98-9

Molecular Formula C₈H₈N₂O₄

Molecular Weight 196.16 g/mol

Appearance Solid

Purity Typically ≥98%

Core Application: Synthesis of PARP Inhibitor
Precursors
The most critical transformation of 2-Methoxy-3-nitrobenzamide in pharmaceutical synthesis

is the selective reduction of its nitro group to form 2-Methoxy-3-aminobenzamide. This

transformation "unlocks" the molecule's potential, converting the electron-withdrawing nitro

group into a nucleophilic amino group, ready for subsequent coupling reactions to build the

complex scaffolds of PARP inhibitors.[8][9]

The causality for this strategic choice is clear: performing the reduction at a specific stage of

the synthesis prevents unwanted side reactions and allows for the precise and high-yield

formation of a crucial amide bond later in the sequence. Catalytic hydrogenation is the premier

industrial method for this conversion due to its high efficiency, clean reaction profile, and the

ease of catalyst removal.[10][11][12]

Workflow: From Nitro precursor to Amino Intermediate
The diagram below illustrates the key transformation that establishes 2-Methoxy-3-
nitrobenzamide as a valuable intermediate.
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Step 1: Selective Reduction

2-Methoxy-3-nitrobenzamide
(Starting Material)

2-Methoxy-3-aminobenzamide
(Key Intermediate)

 Catalytic
 Hydrogenation

H₂ (gas)
Pd/C (catalyst)

Solvent (e.g., Methanol)

Click to download full resolution via product page

Caption: Key reduction of 2-Methoxy-3-nitrobenzamide.

Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks and

clear endpoints to ensure reproducibility and high purity.

Protocol 1: Synthesis of 2-Methoxy-3-aminobenzamide
via Catalytic Hydrogenation
This protocol details the selective reduction of the nitro group using a standard palladium on

carbon (Pd/C) catalyst. This method is widely used for its high chemoselectivity, meaning it

reduces the nitro group without affecting the amide or the aromatic ring.[10][11]

1. Materials and Reagents:
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2-Methoxy-3-nitrobenzamide (1.0 eq)

10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.1 w/w of starting material)

Methanol (ACS Grade, ~10-15 volumes)

Nitrogen (gaseous, for inerting)

Hydrogen (gaseous, high purity)

Celite™ (for filtration)

2. Equipment:

Parr-type hydrogenation apparatus or a suitable glass pressure vessel

Magnetic stirrer and stir bar

Buchner funnel and filter flask assembly

Rotary evaporator

3. Step-by-Step Methodology:

Reactor Setup (Self-Validation Checkpoint 1): To a clean, dry hydrogenation vessel, add 2-
Methoxy-3-nitrobenzamide and a magnetic stir bar. This initial step ensures all components

are ready before introducing flammable solvents and catalysts.

Inerting the Atmosphere: Seal the vessel and purge the system with nitrogen gas for 5-10

minutes. This is a critical safety step to remove all oxygen, which could form an explosive

mixture with hydrogen gas.

Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add methanol. Allow

the starting material to fully dissolve with stirring. Subsequently, add the 10% Pd/C catalyst.

The catalyst is added last and under an inert atmosphere to prevent it from becoming

pyrophoric upon contact with the solvent in the presence of air.
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Hydrogenation (Self-Validation Checkpoint 2): Purge the vessel carefully with hydrogen gas

(3-5 cycles) to replace the nitrogen atmosphere. Pressurize the reactor to the desired

pressure (typically 40-50 psi or ~3 bar). Begin vigorous stirring. The reaction is exothermic;

for larger scales, initial cooling may be required.

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen from the

source. A stable pressure reading indicates the reaction is complete. Alternatively, thin-layer

chromatography (TLC) can be used on small, carefully depressurized and purged samples to

check for the disappearance of the starting material.

Work-up and Filtration: Once complete, carefully vent the excess hydrogen and purge the

vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the

heterogeneous palladium catalyst. The Celite pad prevents the fine catalyst particles from

passing through the filter paper. Wash the filter cake with a small amount of fresh methanol

to ensure complete recovery of the product.

Isolation and Purification (Self-Validation Checkpoint 3): Combine the filtrate and washes.

Remove the solvent using a rotary evaporator. The resulting crude solid, 2-Methoxy-3-

aminobenzamide, can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or ethyl acetate/heptane) if required to achieve >99% purity. The final

product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and

purity.[13]

4. Typical Reaction Parameters:
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Parameter Recommended Value Rationale

Temperature 25-40 °C

Provides a sufficient reaction

rate without promoting side

reactions.

Hydrogen Pressure 40-50 psi (3 bar)

Ensures adequate hydrogen

concentration for efficient

reduction.

Reaction Time 2-6 hours
Typically sufficient for full

conversion at this scale.

Expected Yield >90%
This is a high-yielding

transformation.

Purity (crude) >95%
The reaction is generally very

clean.

Application of the Intermediate: The Next Step
With the highly pure 2-Methoxy-3-aminobenzamide in hand, it now serves as a nucleophilic

building block for constructing the core of a PARP inhibitor. The next logical step is an amide

coupling reaction, demonstrating its utility.
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Step 2: Amide Bond Formation

2-Methoxy-3-aminobenzamide
(from Protocol 1)

Complex Amide Product
(PARP Inhibitor Scaffold)

Activated Carboxylic Acid
(e.g., an Acid Chloride or

 a pre-activated ester)

 Amide Coupling
 (e.g., Schotten-Baumann
 or using coupling agents)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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